molecular formula C12H14BrNO4S B6644734 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

Cat. No.: B6644734
M. Wt: 348.21 g/mol
InChI Key: OIBUGSPVXKVXJK-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a sulfamoyl group, and a 3-methylbut-2-enyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(3-methylbut-2-enylsulfamoyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfamoyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfonic acids.

    Reduction: Dehalogenated products or modified sulfamoyl groups.

Scientific Research Applications

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but lacks the sulfamoyl and 3-methylbut-2-enyl groups.

    4-Bromo-3-methylbenzoic acid: Similar structure but with different positioning of the bromine and methyl groups.

    3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of the sulfamoyl and 3-methylbut-2-enyl groups.

Uniqueness

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid is unique due to the presence of both the sulfamoyl and 3-methylbut-2-enyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUGSPVXKVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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